molecular formula C18H19NO3 B8662979 (4-Oxo-1-phenyl-butyl)-carbamic acid benzyl ester

(4-Oxo-1-phenyl-butyl)-carbamic acid benzyl ester

Cat. No. B8662979
M. Wt: 297.3 g/mol
InChI Key: RRTYQOFBJZCLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Oxo-1-phenyl-butyl)-carbamic acid benzyl ester is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Oxo-1-phenyl-butyl)-carbamic acid benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Oxo-1-phenyl-butyl)-carbamic acid benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Oxo-1-phenyl-butyl)-carbamic acid benzyl ester

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

benzyl N-(4-oxo-1-phenylbutyl)carbamate

InChI

InChI=1S/C18H19NO3/c20-13-7-12-17(16-10-5-2-6-11-16)19-18(21)22-14-15-8-3-1-4-9-15/h1-6,8-11,13,17H,7,12,14H2,(H,19,21)

InChI Key

RRTYQOFBJZCLSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of oxalyl chloride (1.6 mL, 18.2 mmol) in methylene chloride (20 mL) at −50° C. was added drop-wise a solution of DMSO (2.84 g, 36.4 mmol). The resulting mixture was stirred at −50° C. for 15 minutes, and a solution of (3-hydroxy-1-phenyl-propyl)-carbamic acid benzyl ester (4.7 g, 16.53 mmol) in methylene chloride 35 mL). The mixture was stirred at −50° C. for 15 minutes, then TEA (11.5 mL, 82.7 mmol) was added. The mixture was stirred for five minutes at −50° C., then allowed to stir at room temperature for 30 minutes. The reaction mixture was washed with 5% aqueous HCl, dried over MgSO4, filtered and concentrated under reduced pressure to give 4.7 g (100%) of (4-oxo-1-phenyl-butyl)-carbamic acid benzyl ester as a pale yellow oil.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
11.5 mL
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four

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